molecular formula C23H21NO4S B11532556 2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-1-carboxylate

2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-1-carboxylate

Cat. No.: B11532556
M. Wt: 407.5 g/mol
InChI Key: HULVWJUHUKREPQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

The synthesis of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene-1-carboxylate core: This can be achieved through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the morpholine-4-carbothioyl group: This step involves the reaction of morpholine with a thiocarbonyl chloride to form the morpholine-4-carbothioyl group, which is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-Methoxy-4-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate include:

  • 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl benzoate
  • 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate
  • 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methylbenzene-1-sulfonate

These compounds share similar structural features but differ in the nature of the aromatic ring or functional groups attached. The uniqueness of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C23H21NO4S/c1-26-21-15-17(22(29)24-11-13-27-14-12-24)9-10-20(21)28-23(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3

InChI Key

HULVWJUHUKREPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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